molecular formula C8H15ClN2O B7986569 (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

Cat. No.: B7986569
M. Wt: 190.67 g/mol
InChI Key: ICMGRFMVDDWZPG-SSDOTTSWSA-N
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Description

®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound’s structure includes a piperidine ring, a chloro group, and an acetamide moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety.

Industrial Production Methods

Industrial production of ®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: New derivatives with different functional groups.

    Oxidation: N-oxides.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of ®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide depends on its specific application and targetFor example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure used in the synthesis of many derivatives.

    N-Methylpiperidine: A methylated derivative with similar properties.

    2-Chloropiperidine: A chlorinated derivative with different reactivity.

Uniqueness

®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(6-11)10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGRFMVDDWZPG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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